Ethyl 2-(3-bromophenoxy)acetate
Overview
Description
Ethyl 2-(3-bromophenoxy)acetate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a bromine atom at the third position. This compound is commonly used in organic synthesis and has applications in various fields such as pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Ethyl 2-(3-bromophenoxy)acetate is a complex organic compound with the molecular formula C10H11BrO3 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is synthesized by refluxing o-bromophenol with ethyl chloroacetate in the presence of k2co3 in anhydrous acetone . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Analogues of phenoxy ethanoic acid, which this compound is a part of, are known to have broad biological properties . They have been found to have good antifungal activity against pathogenic fungi and possess moderate activity against gram-negative bacteria .
Result of Action
Ethyl phenoxy acetate analogues have shown potential antimicrobial, anticancer, antitumor, antioxidant, anti-inflammatory, and plant growth regulation activity properties . They have also shown very good antiulcerogenic activity, cyclooxygenase activity, and anticonvulsant activity .
Action Environment
It is known that the compound is stored at room temperature , suggesting that it is stable under normal environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(3-bromophenoxy)acetate can be synthesized through the reaction of 3-bromophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3-bromophenol+ethyl chloroacetateK2CO3,acetoneEthyl 2-(3-bromophenoxy)acetate
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding phenoxyacetic acid derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or methanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Products like 2-(3-aminophenoxy)acetate or 2-(3-thiophenoxy)acetate.
Oxidation: Products like 3-bromophenoxyacetic acid.
Reduction: Products like 2-(3-bromophenoxy)ethanol.
Scientific Research Applications
Ethyl 2-(3-bromophenoxy)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of agrochemicals and as a building block in the synthesis of herbicides and pesticides.
Comparison with Similar Compounds
Ethyl 2-(4-bromophenoxy)acetate: Similar structure but with the bromine atom at the fourth position.
Ethyl 2-(2-bromophenoxy)acetate: Bromine atom at the second position.
Methyl 2-(3-bromophenoxy)acetate: Methyl ester instead of ethyl ester.
Uniqueness: this compound is unique due to the position of the bromine atom, which influences its reactivity and interaction with other molecules. The specific placement of the bromine atom at the third position can lead to different steric and electronic effects compared to its isomers, making it suitable for particular synthetic applications and biological studies.
Properties
IUPAC Name |
ethyl 2-(3-bromophenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKSJIDLQWRXTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409389 | |
Record name | Ethyl 2-(3-bromophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138139-14-7 | |
Record name | Ethyl 2-(3-bromophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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